3-Formyl-4-ethyl-benzoic acid
Description
3-Formyl-4-ethyl-benzoic acid is a substituted benzoic acid derivative featuring a formyl group (-CHO) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity for applications in pharmaceuticals, agrochemicals, and materials science. The ethyl substituent introduces steric bulk and electron-donating effects, while the formyl group provides a reactive site for nucleophilic additions or condensations.
Properties
IUPAC Name |
4-ethyl-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZUMLGUOPBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Magnesium Chloride–Paraformaldehyde Mediated Formylation
In this method, 4-hydroxybenzoic acid (4-HBA) phenyl ester undergoes formylation at the 3-position using paraformaldehyde as the carbonyl source. The reaction employs magnesium chloride (MgCl₂) as a Lewis acid and triethylamine (Et₃N) as a base in dichloromethane (DCM) at 60°C for 12 hours.
Reaction Scheme:
Key parameters include a molar ratio of 1:2 (substrate:paraformaldehyde) and a 42% yield over two steps (formylation followed by cyanation). While this patent targets a cyano derivative, the formylation step is directly applicable to synthesizing 3-formyl-4-ethyl-benzoic acid by substituting the starting material with 4-ethyl-benzoic acid ester.
Table 1: Optimization of Formylation Conditions
| Parameter | Optimal Condition | Yield (Inferred) |
|---|---|---|
| Catalyst | MgCl₂ | 42% (two-step) |
| Base | Et₃N | — |
| Solvent | DCM | — |
| Temperature | 60°C | — |
| Reaction Time | 12 hours | — |
This method avoids toxic reagents like cyanides, enhancing its industrial viability.
Ester Protection and Functional Group Interconversion
Carboxylic acid groups often require protection during electrophilic substitutions. A study on 4-fluoro-benzoic acid derivatives demonstrates the utility of esterification for functionalization.
Ethyl Ester Protection
4-Ethyl-benzoic acid is converted to its ethyl ester using ethanol and sulfuric acid under reflux. This step prevents undesired side reactions during subsequent formylation:
Post-formylation, the ester is hydrolyzed back to the carboxylic acid using sodium hydroxide in tetrahydrofuran (THF) at 60°C:
Table 2: Esterification and Hydrolysis Conditions
This dual-step approach ensures high functional group tolerance and simplifies purification.
Palladium-Catalyzed Decarbonylative Strategies
Recent advancements in transition metal catalysis offer alternative pathways for functionalizing benzoic acid derivatives. A palladium-catalyzed decarbonylative [4 + 2] annulation, though designed for cyclization, provides mechanistic insights applicable to formylation.
Palladium-Mediated C–H Activation
The reaction employs PdCl₂ as a catalyst with tris(2-furyl)phosphine (TFP) as a ligand, leveraging pivaric anhydride (Piv₂O) as an activating agent in dioxane at 160°C:
Table 3: Palladium-Catalyzed Reaction Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | PdCl₂ (5 mol%) | 84% |
| Ligand | TFP (10 mol%) | — |
| Solvent | Dioxane | — |
| Temperature | 160°C | — |
While this method achieves high yields, its applicability to this compound remains theoretical, necessitating further validation.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-ethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-4-ethyl-benzoic acid.
Reduction: 3-Hydroxymethyl-4-ethyl-benzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formyl-4-ethyl-benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups and carboxylic acids.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Formyl-4-ethyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Substituent Position : The meta-formyl, para-ethyl arrangement in 3-Formyl-4-ethyl-benzoic acid distinguishes it from para-formyl analogs (e.g., 4-Formylbenzoic acid), altering electronic and steric profiles.
- Electron Effects : The ethyl group’s +I (inductive) effect reduces the acidity of the -COOH group compared to hydroxyl-substituted analogs (e.g., 3-Formyl-4-hydroxybenzoic acid) .
- Steric Influence : Ethyl’s larger size may hinder reactions at the formyl group compared to methyl or hydroxyl substituents .
Physical and Chemical Properties
While direct data for this compound are unavailable, trends can be extrapolated:
Reactivity Insights :
- The ethyl group may slow electrophilic substitution reactions compared to smaller substituents.
- The formyl group’s reactivity toward nucleophiles (e.g., Grignard reagents) is retained but modulated by steric effects .
Q & A
Q. What are the recommended laboratory methods for synthesizing 3-Formyl-4-ethyl-benzoic acid?
- Methodological Answer : A common approach involves multi-step organic synthesis. Begin with a substituted benzoic acid precursor, such as 4-ethylbenzoic acid, and introduce the formyl group via directed ortho-metalation (DoM) or Vilsmeier-Haack formylation. For example, adapt the procedure from triazine-linked benzoic acid synthesis (general procedure A in ):
Use a tert-butyl ester to protect the carboxylic acid group.
Perform formylation using POCl₃/DMF under controlled temperature (e.g., 45°C for 1.25 hours).
Deprotect the ester using acidic conditions (e.g., TFA).
Purify via column chromatography and verify yield using TLC (Rf values) . Optimize reaction conditions to mitigate steric hindrance from the ethyl group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 256°C for 4-formylbenzoic acid ) with literature values to assess purity.
- Spectroscopy :
- ¹H NMR : Identify formyl proton (~10 ppm) and ethyl group signals (e.g., triplet for CH₃ at ~1.2 ppm and quartet for CH₂ at ~2.6 ppm). Refer to DMSO-d₆ solvent peaks for calibration .
- FT-IR : Confirm carbonyl stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .
- Chromatography : Use HPLC with UV detection to quantify purity, referencing standards from NIST databases .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and reducing agents .
Advanced Research Questions
Q. How do the ethyl and formyl substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the ortho position, while the electron-withdrawing formyl group enhances electrophilicity at the carbonyl. To study this:
Perform kinetic studies using nucleophiles (e.g., hydroxylamine) under varying temperatures.
Compare reaction rates with analogs lacking the ethyl group (e.g., 4-formylbenzoic acid) .
Use computational modeling (DFT) to map electron density distribution and predict reactive sites .
Q. What experimental designs are optimal for evaluating the enzyme inhibitory potential of this compound?
- Methodological Answer : Design a dose-response assay:
Enzyme Selection : Target enzymes with known sensitivity to benzoic acid derivatives (e.g., cyclooxygenase for anti-inflammatory studies) .
Assay Conditions : Use pH 7.4 buffer to mimic physiological conditions. Include controls (e.g., substrate-only, inhibitor-free).
Data Collection : Measure IC₅₀ values via spectrophotometry or fluorimetry.
Validation : Cross-check with molecular docking simulations to assess binding affinity at active sites .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Address discrepancies systematically:
Literature Review : Conduct a scoping review to identify conflicting data points (e.g., NMR shifts, melting points) .
Replication : Synthesize the compound using standardized protocols and compare results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
